molecular formula C10H10BrN3O2S2 B2908111 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide CAS No. 1351642-51-7

2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide

Cat. No.: B2908111
CAS No.: 1351642-51-7
M. Wt: 348.23
InChI Key: UWQWTVCXOFKWLI-UHFFFAOYSA-N
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Description

2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclocondensation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, enhances its potential as a therapeutic agent due to its ability to interact with various biological targets.

Properties

IUPAC Name

2-imino-3-prop-2-ynyl-1,3-benzothiazole-6-sulfonamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2.BrH/c1-2-5-13-8-4-3-7(17(12,14)15)6-9(8)16-10(13)11;/h1,3-4,6,11H,5H2,(H2,12,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQWTVCXOFKWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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